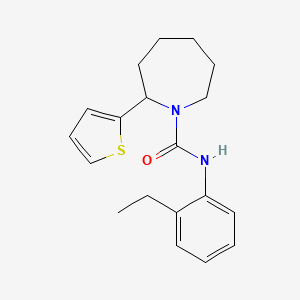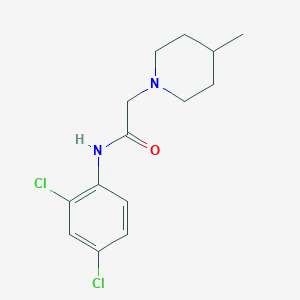
3,4-bis(4-phenoxyphenyl)-2,5-diphenyl-2,4-cyclopentadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-bis(4-phenoxyphenyl)-2,5-diphenyl-2,4-cyclopentadien-1-one, commonly known as DPP, is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPP belongs to the family of diarylethenes, which are characterized by their ability to undergo reversible photochromic reactions. DPP is particularly interesting due to its unique photochromic properties, which make it a promising candidate for a wide range of applications in materials science, optoelectronics, and biological imaging.
Wirkmechanismus
The mechanism of action of DPP is based on its ability to undergo reversible photochromic reactions. In its ground state, DPP exists in a closed form that is non-conjugated. Upon exposure to UV light, DPP undergoes a photochemical reaction that results in the formation of an open, conjugated form. This open form is highly colored and absorbs light at a different wavelength than the closed form. The open form can be converted back to the closed form by exposure to visible light or by thermal relaxation.
Biochemical and Physiological Effects:
While DPP has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential applications in biological imaging and sensing. DPP has been shown to be non-toxic to cells and has been used to image living cells in real-time. Its reversible photochromic properties make it an ideal candidate for use in biological imaging and sensing applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPP is its reversible photochromic properties, which make it an ideal candidate for use in molecular switches and biological imaging applications. DPP is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of DPP is its sensitivity to oxygen and moisture, which can degrade the compound and affect its photochromic properties.
Zukünftige Richtungen
There are many potential future directions for research on DPP. One area of interest is the development of new molecular switches based on DPP that can be switched using different stimuli, such as temperature, pressure, or chemical signals. Another area of interest is the development of new applications for DPP in biological imaging and sensing. Finally, there is potential for the development of new materials based on DPP that can be used in optoelectronics and other applications.
Synthesemethoden
The synthesis of DPP involves a multi-step process that requires careful control of reaction conditions and purification steps. The most commonly used method for synthesizing DPP involves the reaction of 4-bromoanisole with 4-phenylphenol in the presence of a palladium catalyst to form a diarylethene intermediate. This intermediate is then reacted with cyclopentadienone in the presence of a base to form DPP. The resulting product is purified using column chromatography to obtain a high-purity sample.
Wissenschaftliche Forschungsanwendungen
DPP has been extensively studied for its potential applications in scientific research. One of the most promising applications of DPP is in the field of molecular switches, which are molecules that can be switched between two or more states in response to an external stimulus. DPP is particularly interesting due to its reversible photochromic properties, which make it an ideal candidate for use in molecular switches.
Eigenschaften
IUPAC Name |
3,4-bis(4-phenoxyphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O3/c42-41-39(29-13-5-1-6-14-29)37(31-21-25-35(26-22-31)43-33-17-9-3-10-18-33)38(40(41)30-15-7-2-8-16-30)32-23-27-36(28-24-32)44-34-19-11-4-12-20-34/h1-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLFYMDENBKTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)

![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)
![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)

![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)
